molecular formula C13H9F3N2O2S B2918300 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide CAS No. 731839-72-8

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide

Cat. No. B2918300
CAS RN: 731839-72-8
M. Wt: 314.28
InChI Key: MHDXZSCOAXPJKK-UHFFFAOYSA-N
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Description

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that is being investigated for its potential use in treating cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research into thiophene derivatives, including compounds structurally related to 2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide, highlights their utility in various chemical syntheses and structural analyses. For instance, thiophene-3-carboxamides have been investigated for their ability to undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes under specific conditions (Clayden et al., 2004). Similarly, structural studies of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provided insights into molecular packing and interactions, contributing to the understanding of thiophene derivatives' chemical behavior (Abbasi et al., 2011).

Heterocyclic Synthesis

Thiophene derivatives are pivotal in heterocyclic synthesis, producing a wide array of heterocyclic compounds. Benzo[b]thiophen-2-yl-hydrazonoesters, for example, have shown versatility in reacting with various nitrogen nucleophiles, yielding compounds like pyrazole, isoxazole, and pyrimidine derivatives (Mohareb et al., 2004). This underscores the role of thiophene derivatives in expanding the toolkit for synthesizing novel heterocyclic structures.

Catalysis and Material Science

Further research demonstrates the application of thiophene derivatives in catalysis and material science. For instance, amide-functionalized covalent organic frameworks (COFs) constructed using benzene-1,3,5-tricarboxamides (BTAs) exhibit efficient catalysis in Knoevenagel condensation reactions, showcasing the potential of thiophene derivatives in designing new catalysts and materials (Li et al., 2019).

properties

IUPAC Name

2-[[3-(trifluoromethyl)benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N2O2S/c14-13(15,16)8-3-1-2-7(6-8)11(20)18-12-9(10(17)19)4-5-21-12/h1-6H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDXZSCOAXPJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Trifluoromethyl)benzamido)thiophene-3-carboxamide

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